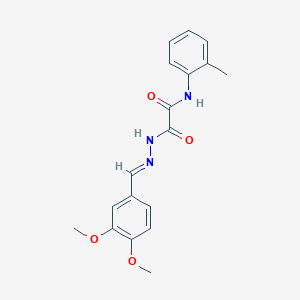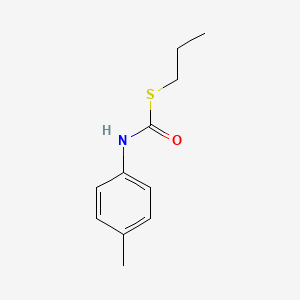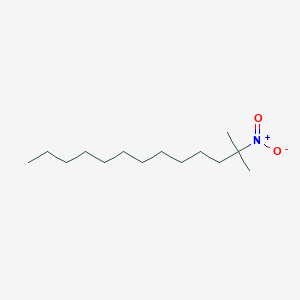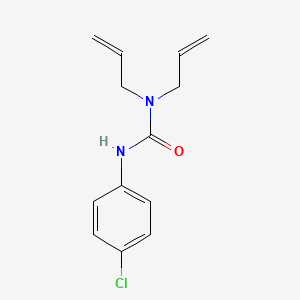
Benzonorbornene, 9-isopropylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonorbornene, 9-isopropylidene-: is an organic compound with the molecular formula C₁₄H₁₆ and a molecular weight of 184.2768 g/mol It is a derivative of benzonorbornene, characterized by the presence of an isopropylidene group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benzonorbornene, 9-isopropylidene- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with an appropriate dienophile under Diels-Alder reaction conditions. The resulting adduct is then subjected to further functionalization to introduce the isopropylidene group at the desired position .
Industrial Production Methods: Industrial production of benzonorbornene, 9-isopropylidene- typically involves large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of palladium catalysts and specific solvents under controlled pressure and temperature conditions is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: Benzonorbornene, 9-isopropylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalysts (Pd/C)
Substitution: Electrophiles such as halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzonorbornene, 9-isopropylidene- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology and Medicine: In the field of biology and medicine, derivatives of benzonorbornene, 9-isopropylidene- have shown potential as antifungal and antibacterial agents. They are also being explored for their anticancer properties .
Industry: This compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in the development of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of benzonorbornene, 9-isopropylidene- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antifungal agent, it inhibits the activity of key enzymes involved in fungal cell wall synthesis. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparación Con Compuestos Similares
Benzonorbornene: The parent compound without the isopropylidene group.
Solatenol: A benzonorbornene derivative used as a fungicide.
Isopyrazam: Another benzonorbornene derivative with fungicidal properties.
Uniqueness: Benzonorbornene, 9-isopropylidene- is unique due to the presence of the isopropylidene group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
7350-77-8 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C14H16/c1-9(2)14-12-7-8-13(14)11-6-4-3-5-10(11)12/h3-6,12-13H,7-8H2,1-2H3 |
Clave InChI |
LKPODQYMUXPGQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C2CCC1C3=CC=CC=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)







![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)
